molecular formula C10H21N3O B7921299 1-(3-(((2-Aminoethyl)(methyl)amino)methyl)pyrrolidin-1-yl)ethanone

1-(3-(((2-Aminoethyl)(methyl)amino)methyl)pyrrolidin-1-yl)ethanone

Cat. No.: B7921299
M. Wt: 199.29 g/mol
InChI Key: QTBSUZKVHJGFRA-UHFFFAOYSA-N
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Description

1-(3-(((2-Aminoethyl)(methyl)amino)methyl)pyrrolidin-1-yl)ethanone (CAS 1353964-13-2) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C10H21N3O and a molecular weight of 199.30 g/mol, this molecule is of significant interest in neuropharmacology and the study of novel psychoactive substances (NPS) . Its structural features, including a pyrrolidine ring and a tertiary amine side chain, are characteristic of compounds that are investigated for their interactions with central nervous system targets, such as monoamine transporters. Researchers study these interactions to better understand the structure-activity relationships of synthetic stimulants and the molecular mechanisms of neurotransmitter release and uptake inhibition . The proliferation of novel synthetic compounds poses a challenge to public health, making rigorous scientific research essential for risk assessment. This compound is provided For Research Use Only and is strictly intended for use in controlled laboratory settings by qualified professionals. It is not for diagnostic, therapeutic, or human consumption of any kind. Researchers can rely on the documented quality of this product for their investigative work in neuroscience, analytical chemistry, and toxicology.

Properties

IUPAC Name

1-[3-[[2-aminoethyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-9(14)13-5-3-10(8-13)7-12(2)6-4-11/h10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSUZKVHJGFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)CN(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(((2-Aminoethyl)(methyl)amino)methyl)pyrrolidin-1-yl)ethanone, also known by its CAS number 1353967-53-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, along with structure-activity relationships (SAR) that influence its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H21_{21}N3_3O, with a molecular weight of 227.35 g/mol. The compound features a pyrrolidine ring which is significant in various biological activities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit notable antibacterial properties. For instance, the compound was tested against several bacterial strains, showing varying degrees of effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC, mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0048 - 0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These results indicate that the compound has significant activity against both Gram-positive and Gram-negative bacteria, particularly effective against S. aureus and E. coli .

Antifungal Activity

In addition to its antibacterial properties, this compound also exhibits antifungal activity. The effective concentrations against common fungal strains are summarized below:

Fungal StrainMinimum Inhibitory Concentration (MIC, mg/mL)
Candida albicans0.039
Fusarium oxysporum56.74 - 222.31

The antifungal activity suggests potential therapeutic applications in treating fungal infections .

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key observations include:

  • Pyrrolidine Ring : The presence of the pyrrolidine moiety is essential for both antibacterial and antifungal activities.
  • Substituents : Variations in the amino substituents (e.g., methyl vs. ethyl groups) significantly affect potency, indicating that specific modifications can enhance biological activity .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various experimental settings:

  • In Vitro Studies : Laboratory tests showed that the compound could inhibit bacterial growth effectively within hours of exposure, demonstrating rapid action against pathogens .
  • Comparative Analysis : When compared with other known antibacterial agents, this compound exhibited comparable or superior activity against certain strains, suggesting it could serve as a lead compound for further development .

Scientific Research Applications

Pharmacological Research

The compound's structure indicates potential pharmacological applications, particularly in the development of new drugs targeting neurological conditions. Pyrrolidine derivatives are known to exhibit various biological activities, including:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptors.
  • Cognitive Enhancers : Research has indicated that similar compounds can enhance cognitive functions, making this compound a candidate for studies on memory and learning enhancement.

Medicinal Chemistry

The synthesis of 1-(3-(((2-Aminoethyl)(methyl)amino)methyl)pyrrolidin-1-yl)ethanone can serve as a template for designing novel therapeutic agents. Its unique structural features allow for:

  • Analog Development : By modifying the pyrrolidine ring or the amino side chains, researchers can create analogs with improved efficacy or reduced side effects.
  • Targeted Drug Delivery : The compound's ability to interact with specific biological targets makes it suitable for research into targeted delivery systems.

Biochemical Studies

The compound can be utilized in various biochemical assays to study enzyme interactions and metabolic pathways. Potential applications include:

  • Enzyme Inhibition Studies : Investigating the inhibition of enzymes involved in neurotransmitter metabolism.
  • Cellular Uptake Mechanisms : Understanding how the compound is absorbed by cells, which can inform drug design.

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal explored the effects of similar pyrrolidine derivatives on cognitive function in animal models. The results indicated enhanced memory retention and increased synaptic plasticity, suggesting that this compound could have similar effects.

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of this compound highlighted its potential as a precursor for more complex molecules. The study detailed the reaction pathways and conditions required for optimal yield, providing a foundation for future medicinal chemistry endeavors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of 1-(3-(((2-Aminoethyl)(methyl)amino)methyl)pyrrolidin-1-yl)ethanone with related compounds from the evidence:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications Reference
Target Compound Pyrrolidine-ethanone 3-(((2-Aminoethyl)(methyl)amino)methyl ~241.3 Potential enzyme inhibitor; balanced hydrophilicity/lipophilicity -
1-{3-[(Cyclopropyl-(2-hydroxyethyl)amino)methyl]pyrrolidin-1-yl}ethanone Pyrrolidine-ethanone Cyclopropyl, hydroxyethyl 352.52 Enhanced hydrophilicity; possible prodrug design
(S)-1-(2-(((3-(2-Methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidin-1-yl)ethanone Pyrrolidine-ethanone Imidazopyridazine, methoxyphenyl 365.4 Kinase inhibition; pain therapeutics (AAK1 modulation)
1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone Fluoropyridine-ethanone Fluorine, tert-butyldimethylsilyloxy 352.52 High lipophilicity; intermediate in organic synthesis
1-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one Phenyl-ethanone Pyrrolidinylmethyl, hydroxyl 244.3 Antioxidant activity; molecular docking studies for drug design
1-(Piperidin-1-yl)ethanone derivatives Piperidine-ethanone Varied alkyl/aryl groups (e.g., methyl, ethyl) ~150–300 Conformational flexibility; broader applications in coordination chemistry

Key Differences and Implications

Substituent Effects: The target compound’s aminoethyl group enhances hydrogen-bonding capacity compared to hydrophobic substituents like tert-butyldimethylsilyloxy () or cyclopropyl (). This may improve solubility and target binding in aqueous environments.

Ring System Variations :

  • Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size (5-membered) imposes greater conformational rigidity than piperidine (6-membered), affecting binding pocket compatibility in biological targets .
  • Heteroaromatic hybrids (e.g., imidazopyridazine in ) introduce planar regions for intercalation or enzyme active-site interactions, absent in the target compound .

Pharmacokinetic Properties: Lipophilicity: The tert-butyldimethylsilyloxy group () increases logP, favoring blood-brain barrier penetration, whereas the target compound’s aminoethyl group may limit CNS activity due to higher polarity . Metabolic Stability: Electron-withdrawing groups (e.g., fluorine in ) slow oxidative metabolism, whereas amino groups (target compound) may undergo rapid N-dealkylation .

Research Findings

  • Kinase Inhibition: Compounds with imidazopyridazine-pyrrolidine-ethanone hybrids () showed IC₅₀ values <100 nM against Adaptor Associated Kinase 1 (AAK1), a target for neuropathic pain. The target compound’s simpler structure may lack comparable potency but offers synthetic accessibility .
  • Antioxidant Activity: The phenolic derivative () demonstrated radical scavenging efficacy (EC₅₀ = 12 µM), suggesting that electron-donating groups (e.g., hydroxyl) enhance redox activity compared to the target compound’s amine functionality .
  • Safety Profiles: Aminoethyl-containing compounds (e.g., ) require precautions against inhalation/skin contact, similar to the target compound, due to uncharacterized toxicological risks .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing derivatives of pyrrolidin-1-yl ethanone compounds, and what reaction conditions are critical for yield optimization?

  • Methodology : Synthesis often involves multi-step reactions, such as reductive amination or coupling reactions. For example, sodium borohydride-mediated reduction in methanol (30 min, room temperature) followed by EDC·HCl/HOBT-mediated amidation in DMF (12–15 hrs) is a common approach to generate pyrrolidinone analogues . Recrystallization in ethanol or ethyl acetate improves purity.
  • Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry of coupling reagents (e.g., EDC·HCl) to minimize byproducts.

Q. How should researchers safely handle and store this compound given its potential hazards?

  • Safety Protocols : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of vapors or dust. Storage conditions require airtight containers in cool, dry environments. Avoid exposure to oxidizing agents .
  • First Aid : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention if symptoms persist .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Analytical Methods :

  • Mass Spectrometry : Use electron ionization (EI-MS) for molecular weight confirmation. Cross-reference with databases like NIST Chemistry WebBook .
  • UV-Vis Spectroscopy : Determine λmax in aqueous or acidic/basic conditions (e.g., 302 nm in water, 328 nm in 0.1 N NaOH) .
  • Chromatography : GC or HPLC with polar columns (e.g., GT-10-4) for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) for this compound?

  • Troubleshooting :

  • Isomeric Byproducts : Check for regioisomers or stereoisomers formed during synthesis. Use 2D NMR (COSY, HSQC) to distinguish signals .
  • Impurity Identification : Compare experimental MS/MS fragmentation patterns with theoretical predictions or literature data .
    • Case Study : If unexpected peaks appear in EI-MS, consider degradation products (e.g., oxidation of the pyrrolidine ring) and validate via stability studies .

Q. What strategies are recommended for optimizing reaction yields in the synthesis of tertiary amine-containing pyrrolidinone derivatives?

  • Experimental Design :

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation steps .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol for intermediate solubility .
  • Temperature Control : Reflux in ethanol (e.g., 80°C) for amidation versus room-temperature stirring to balance reaction rate and side reactions .

Q. How can computational methods (e.g., molecular docking) guide the design of derivatives targeting specific biological receptors?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions between the compound’s tertiary amine/pyrrolidine moieties and receptor active sites. Focus on hydrogen bonding and hydrophobic contacts .
  • SAR Analysis : Modify the methylaminoethyl side chain to enhance binding affinity. Validate predictions with in vitro assays .

Q. What are the stability challenges for this compound under varying pH or temperature conditions, and how can degradation pathways be mitigated?

  • Stability Assessment :

  • pH Sensitivity : Test stability in acidic (0.1 N H₂SO₄) and basic (0.1 N NaOH) buffers via accelerated degradation studies .
  • Thermal Stability : Use DSC/TGA to identify decomposition temperatures. Store at –20°C if degradation occurs above 25°C .
    • Mitigation Strategies : Add stabilizers (e.g., antioxidants) or use inert atmospheres during storage .

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